Di-sec-butyl ether
Overview
Description
Di-sec-butyl ether, also known as 2,2’-oxybisbutane, is an organic compound with the molecular formula C₈H₁₈O. It is a colorless, volatile, and flammable liquid with a characteristic ether-like odor. This compound belongs to the ether family and is used in various industrial applications due to its solvent properties.
Mechanism of Action
Target of Action
Di-sec-butyl ether, also known as sec-Butyl ether, is a chemical compound that primarily targets organic compounds in chemical reactions . It is often used as a solvent due to its stability to oxidation, reduction, and base .
Mode of Action
The mode of action of this compound involves its interaction with other organic compounds in chemical reactions. It can be cleaved by strong acids like HI and HBr . The cleavage of the ether bond in this compound is a common reaction, which typically occurs through an SN2 or SN1 mechanism depending on the type of substituents attached to the ether .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a solvent in chemical reactions. It is involved in the cleavage of ethers, a critical step in many organic reactions . .
Result of Action
The result of this compound’s action is the facilitation of chemical reactions, particularly those involving the cleavage of ether bonds . In the presence of oxygen, this compound can be oxidized to a peroxide or hydroperoxide .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of strong acids can lead to the cleavage of the ether . Additionally, the presence of oxygen can lead to the oxidation of this compound . Its stability and efficacy as a solvent make it suitable for use in a variety of environments and conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-sec-butyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction involves sec-butyl alcohol and sec-butyl bromide in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of sec-butyl alcohol using sulfuric acid as a catalyst. This method is efficient for producing symmetrical ethers like this compound .
Chemical Reactions Analysis
Types of Reactions: Di-sec-butyl ether undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can be oxidized to form peroxides or hydroperoxides.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Cleavage: Strong acids such as HI and HBr.
Major Products:
Oxidation: Peroxides or hydroperoxides.
Cleavage: Alcohols and alkyl halides.
Scientific Research Applications
Di-sec-butyl ether is used in various scientific research applications, including:
Chemistry: As a solvent for Grignard reactions and other organometallic syntheses.
Biology: Used in the extraction and purification of biological compounds due to its solvent properties.
Medicine: Employed in the formulation of certain pharmaceuticals.
Industry: Utilized as a solvent in the manufacturing of pesticides and other industrial chemicals.
Comparison with Similar Compounds
Di-n-butyl ether: Similar in structure but with n-butyl groups instead of sec-butyl groups.
Diethyl ether: A simpler ether with ethyl groups, commonly used as a solvent and anesthetic.
Dipropyl ether: Contains propyl groups and is used as a solvent in organic synthesis.
Uniqueness: Di-sec-butyl ether is unique due to its sec-butyl groups, which provide different steric and electronic properties compared to other ethers. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.
Properties
IUPAC Name |
2-butan-2-yloxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBZZTKMMLDNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027636 | |
Record name | Bis(2-butyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-58-7 | |
Record name | sec-Butyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6863-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-butyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 2,2'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-butyl) ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6027636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxybisbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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